

Application Notes and Protocols for the Quantification of Tazemetostat in Human Plasma

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Compound of Interest

Compound Name: Ezatiostat

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Introduction

These application notes provide a detailed overview and protocol for the quantification of Tazemetostat in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Tazemetostat is an inhibitor of the histone methyltransferase EZH2 and is under investigation for the treatment of various cancers. Accurate and precise quantification of Tazemetostat in plasma is crucial for pharmacokinetic (PK) studies, which are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties and for establishing its safety and efficacy profile. The method described herein is based on a validated LC-MS/MS assay that has been shown to be simple, robust, and suitable for clinical and preclinical sample analysis.^{[1][2]}

Quantitative Data Summary

The following table summarizes the key quantitative parameters of a validated LC-MS/MS method for the quantification of Tazemetostat in human plasma.

| Parameter | Result | Reference |
|--------------------------------------|---|-----------|
| Linearity Range | 10–5,000 ng/mL | [1][2] |
| Accuracy | 91.9–103.7% | [1][2] |
| Precision (Imprecision) | <4.4% | [1][2] |
| Recovery | 93.3–121.1% | [1][2] |
| Matrix Effect | -25.5% to -4.9% | [1][2] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [1] |
| Internal Standard (IS) | [² H ₈]-tazemetostat (stable isotope labeled) | [1] |
| Sample Volume | 20 µL | [1][2] |

Experimental Protocols

This section provides a detailed protocol for the quantification of Tazemetostat in human plasma based on a validated LC-MS/MS method.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

- **Stock Solutions:** Prepare stock solutions of Tazemetostat and the internal standard ([²H₈]-tazemetostat) at a concentration of 1 mg/mL in 0.1 N HCl.[1]
- **Working Stock Solutions:** Serially dilute the Tazemetostat stock solution with 0.1 N HCl to prepare working stock solutions at concentrations of 0.5, 0.1, 0.01, and 0.001 mg/mL.[1]
- **Calibration Standards:** Spike the working stock solutions into blank human plasma to create calibration standards with final concentrations of 10, 30, 100, 300, 1,000, 3,000, and 5,000 ng/mL.[1]
- **Quality Control (QC) Samples:** Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 4,000 ng/mL) in the same manner as the calibration

standards, using a separate weighing of the Tazemetostat reference standard.

Sample Preparation (Protein Precipitation)

- Pipette 20 µL of the plasma sample (calibrator, QC, or unknown) into a microfuge tube.[\[1\]](#)
- Add 10 µL of the 5 µg/mL [²H₈]-tazemetostat internal standard solution.
- Add 100 µL of 0.1% formic acid in acetonitrile (v/v) to precipitate the plasma proteins.[\[1\]](#)
- Vortex the mixture for 10 seconds.[\[1\]](#)
- Centrifuge the samples at 17,000 × g for 10 minutes.[\[1\]](#)
- Transfer 50 µL of the supernatant to an autosampler vial.[\[1\]](#)
- Add 150 µL of 0.1% formic acid in water (v/v) to the vial.[\[1\]](#)
- Briefly vortex the vial before placing it in the autosampler for LC-MS/MS analysis.[\[1\]](#)

LC-MS/MS Conditions

- Liquid Chromatography (LC) System: A suitable HPLC or UPLC system.
- Column: Kinetex C18 column.[\[1\]](#)[\[2\]](#)
- Mobile Phase A: 0.1% formic acid in water.[\[1\]](#)[\[2\]](#)
- Mobile Phase B: 0.1% formic acid in acetonitrile.[\[1\]](#)[\[2\]](#)
- Gradient Elution:
 - 0-1.3 min: Increase Mobile Phase B to 55% at a flow rate of 0.4 mL/min.[\[1\]](#)
 - 1.3-1.4 min: Increase Mobile Phase B to 90% and increase the flow rate to 0.8 mL/min.[\[1\]](#)
 - 1.4-1.9 min: Maintain Mobile Phase B at 90%.[\[1\]](#)
 - 2.0 min: Return to initial conditions and re-equilibrate until 3.0 min.[\[1\]](#)

- Injection Volume: 10 μ L.[1]
- Mass Spectrometer: A tandem-mass spectrometer such as a SCIEX 6500+.[1][2]
- Ionization Mode: Electrospray ionization (ESI) in positive mode.[1][2]
- Multiple Reaction Monitoring (MRM) Transitions:
 - Tazemetostat: m/z 573.4 > 486.2 (quantifier) and 573.4 > 136.2 (qualifier).[1]
 - [$^2\text{H}_8$]-tazemetostat (IS): m/z 581.5 > 486.2 (quantifier).[1]

Experimental Workflow Diagram



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Caption: Workflow for Tazemetostat quantification in plasma.

Stability Information

The stability of Tazemetostat in human plasma has been confirmed under various conditions:

- Freeze-Thaw Stability: Stable for at least 3 freeze-thaw cycles.[1][2]
- Bench-Top Stability: Stable for 24 hours at room temperature.[1][2]
- Long-Term Stability: Stable for 4 months when stored at -80°C.[1][2]

Conclusion

The described LC-MS/MS method provides a reliable and robust approach for the quantification of Tazemetostat in human plasma. Its simplicity, high throughput, and sensitivity

make it well-suited for supporting pharmacokinetic studies in both clinical and non-clinical settings. The validation data demonstrates that the method is accurate, precise, and meets the requirements of regulatory guidelines.

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References

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